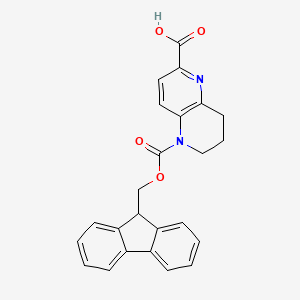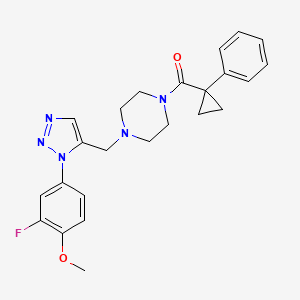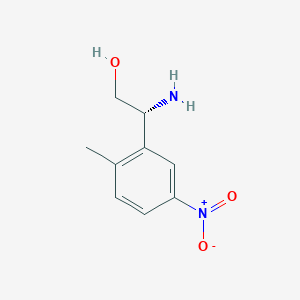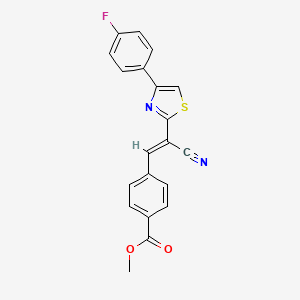
5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(9H-Fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid" is a chemically complex molecule that appears to be related to a class of compounds known for their potential antibacterial properties. The structure of this compound suggests that it may have been designed to target bacterial protein synthesis or to serve as a therapeutic agent against bacterial infections. The presence of the fluorenylmethoxycarbonyl group indicates that it may be used in peptide synthesis as a protective group for amino acids.
Synthesis Analysis
The synthesis of related fluorenylmethoxycarbonyl compounds typically involves multi-step chemical reactions. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a compound with a similar fluorenylmethoxycarbonyl moiety, was achieved in high yield starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which was obtained from potassium thiocyanate . This suggests that the synthesis of the compound may also involve the use of N-Fmoc-thiourea as a key intermediate.
Molecular Structure Analysis
The molecular structure of the compound likely features a naphthyridine core, which is a bicyclic system containing nitrogen atoms that are known to interact with biological targets. The fluorenyl group attached through a methoxycarbonyl linker adds steric bulk and could influence the molecule's binding affinity and specificity. The molecular clefts derived from 9,9′-spirobi[9H-fluorene] have been shown to exhibit enantioselective complexation with pyranosides and dicarboxylic acids, indicating that the fluorene moiety can be an important structural feature for molecular recognition .
Chemical Reactions Analysis
Compounds with the fluorenylmethoxycarbonyl group are often used in peptide synthesis due to their ability to protect the amino group during reactions. The fluorenyl group can be removed under mild acidic conditions, which is a crucial step in the synthesis of peptides. The naphthyridine core of the compound may also undergo various chemical reactions, such as substitution or addition, depending on the presence of reactive sites and the conditions applied.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit moderate whole cell antibacterial activity, which could be attributed to their ability to inhibit bacterial protein synthesis . The presence of a 5-methoxy group has been indicated to be tolerated in the biochemical context, suggesting that the methoxy group in the compound of interest may not significantly detract from its biological activity . Additionally, the synthesis and structure-activity relationships of similar compounds have been explored, with variations in the substituents leading to differences in antibacterial efficacy .
Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is used for protecting hydroxy-groups in various chemical syntheses. This protective mechanism is vital in synthesizing complex organic compounds, where selective reactivity is needed. For example, Fmoc can be removed conveniently by the action of triethylamine in dry pyridine solution, demonstrating its utility in multi-step organic syntheses while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Antibacterial Agent Synthesis
Compounds containing this chemical structure have been explored in the synthesis of antibacterial agents. For example, the synthesis and antibacterial activity of pyridonecarboxylic acids, which share structural similarities, have been studied extensively. These compounds have shown promise in in vitro and in vivo antibacterial screenings, making them candidates for further biological study (Egawa et al., 1984).
Enantioselective Complexation
The chemical's structure has been utilized in the design of molecular clefts for enantioselective complexation of various compounds. This application is significant in chiral recognition and separation processes, vital in pharmaceutical and fine chemical industries. For instance, molecular clefts incorporating 9,9′-spirobi[9H-fluorene] as a spacer have shown differences in free energy in the formation of diastereoisomeric complexes (Cuntze et al., 1995).
Solid Phase Synthesis
The chemical is also relevant in solid-phase synthesis techniques, especially in the preparation of complex organic molecules and polymers. For example, it has been used in the synthesis of multifunctional materials for applications like high-performance organic light-emitting diodes (Ye et al., 2010).
Structure-Activity Relationships in Medicinal Chemistry
Further, it plays a crucial role in understanding structure-activity relationships in medicinal chemistry, particularly in the development of new antibacterial agents. The modifications in the chemical structure of this compound have been pivotal in enhancing the efficacy and potency of antibacterial drugs (Chu et al., 1986).
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-6H-1,5-naphthyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-11-12-22-20(25-21)10-5-13-26(22)24(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,11-12,19H,5,10,13-14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVFVXFGQKCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)






![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)
